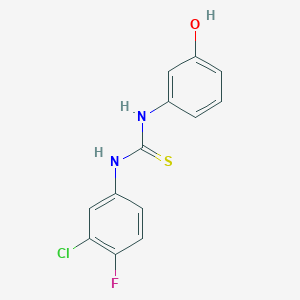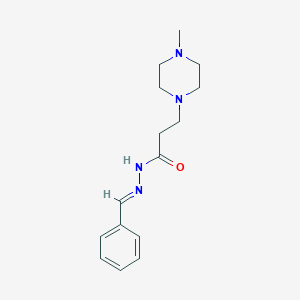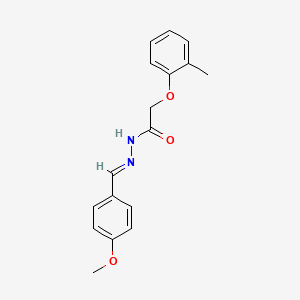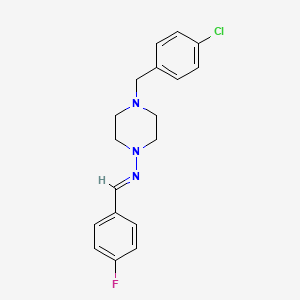
N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea" is a compound of interest in various fields of chemical research due to its unique structural properties. This compound belongs to the thiourea class, which are known for their wide range of applications in organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
The synthesis of related thiourea compounds involves the reaction of acylthiocyanates with aromatic amines under phase transfer catalysis conditions, yielding thioureas in excellent yields. For instance, a series of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas were prepared using this method, highlighting the versatility and efficiency of the synthesis process (Khazi et al., 2006).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including those related to "N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea", has been extensively studied using spectroscopic and X-ray diffraction techniques. These studies reveal the planarity of the thiourea group and the spatial arrangement of substituents, which significantly influence the compound's reactivity and physical properties. For example, structural and vibrational properties of thiourea derivatives were analyzed, demonstrating the impact of molecular structure on their chemical behavior (Saeed et al., 2011).
Aplicaciones Científicas De Investigación
Spectroscopic and Structural Analysis
The compound N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea, and related thiourea derivatives, have been extensively studied for their spectroscopic and structural properties. One study focused on the spectroscopic, single crystal XRD structure, and DFT analysis of a similar compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. This research highlighted the compound's optimized molecular structure, vibrational frequencies, hyper-conjugative interaction, charge transfer, and NBO analysis. The HOMO and LUMO analysis indicated charge transfer within the molecule, and the study also explored its NLO material potential, reactive centers, and docking with prostaglandin E synthase for analgesic drug development (Sheena Mary et al., 2016).
Fluorescence Quenching and Analytical Applications
Another research avenue involves the fluorescence properties of thiourea derivatives, such as 1-(2-Hydroxyphenyl)thiourea, which exhibits fluorescence quenching in the presence of chromium(VI) ions. This property has been leveraged for chromium(VI) determination, showcasing the compound's potential in analytical chemistry and environmental monitoring (Sunil & Rao, 2015).
Antibacterial Activity
Thiourea derivatives, including N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas, have been synthesized and evaluated for their antibacterial efficacy. A study demonstrated that certain derivatives exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting the compound's potential in developing new antibacterial agents (Khazi et al., 2006).
Crystal Structures and Vibrational Properties
The influence of fluorine substitution on the crystal structures and vibrational properties of phenylthiourea isomers has also been explored. Research in this area provides insights into the structural and conformational properties of these compounds, which are crucial for understanding their reactivity and potential applications in various fields (Saeed et al., 2010).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-hydroxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2OS/c14-11-7-9(4-5-12(11)15)17-13(19)16-8-2-1-3-10(18)6-8/h1-7,18H,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHPZINYHPOQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(3-hydroxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)



![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)
![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)
![2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)
![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)